Product packaging for 1-Nonyl-2-pentyl-1H-pyrrole(Cat. No.:CAS No. 873653-12-4)

1-Nonyl-2-pentyl-1H-pyrrole

Cat. No.: B12593661
CAS No.: 873653-12-4
M. Wt: 263.5 g/mol
InChI Key: KFVALKLHDKTQMC-UHFFFAOYSA-N
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Description

1-Nonyl-2-pentyl-1H-pyrrole is a synthetic pyrrole derivative of interest in medicinal chemistry and antibacterial research. The pyrrole heterocycle is a privileged structure in drug discovery, known for its aromaticity and planar geometry, which facilitates interaction with biological targets . This compound features pentyl and nonyl alkyl substituents, which are predicted to enhance lipophilicity and influence its ability to penetrate bacterial cell membranes . Nitrogen-containing heterocycles like pyrrole are fundamental structural components in many FDA-approved antibiotics and are actively investigated to address the growing global health threat of antibacterial resistance . Natural products containing alkylated pyrrole rings, such as marinopyrroles and pyrrolomycins, have demonstrated potent activity against Gram-positive bacteria, including resistant strains like MRSA . While the specific biological profile of this compound is yet to be fully characterized, its structure aligns with a class of compounds being explored as potential lead structures for novel anti-infective agents . Research into such compounds often focuses on elucidating structure-activity relationships (SAR) and mechanisms of action to develop new therapeutic options. This product is intended for research purposes such as chemical library building, SAR studies, and as a standard in analytical methods. For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N B12593661 1-Nonyl-2-pentyl-1H-pyrrole CAS No. 873653-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873653-12-4

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

IUPAC Name

1-nonyl-2-pentylpyrrole

InChI

InChI=1S/C18H33N/c1-3-5-7-8-9-10-12-16-19-17-13-15-18(19)14-11-6-4-2/h13,15,17H,3-12,14,16H2,1-2H3

InChI Key

KFVALKLHDKTQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=CC=C1CCCCC

Origin of Product

United States

Synthetic Methodologies for 1 Nonyl 2 Pentyl 1h Pyrrole

Retrosynthetic Analysis and Strategic Disconnections for the 1-Nonyl-2-pentyl-1H-pyrrole Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. iitg.ac.inprinceton.edu For this compound, several strategic disconnections can be envisioned, primarily revolving around the formation of the five-membered heterocyclic ring.

A primary and highly effective strategy involves disconnecting the bonds formed during the cyclization process. The most common approaches for pyrrole (B145914) synthesis involve the formation of two carbon-nitrogen bonds and one carbon-carbon bond of the ring in the final cyclization step.

Disconnection Strategy A (Paal-Knorr Approach): This strategy involves disconnecting the two C-N bonds. This leads back to two key synthons: a primary amine (nonylamine) and a 1,4-dicarbonyl compound. The corresponding synthetic equivalent for the dicarbonyl synthon would be decane-2,5-dione. This is often the most direct and convergent approach for N-substituted pyrroles. wikipedia.orgorganic-chemistry.org

Disconnection Strategy B (Building Block Approach): This strategy involves disconnecting the ring at different positions, often envisioning a stepwise or multicomponent assembly. For instance, a disconnection across the C2-C3 and N1-C5 bonds suggests a condensation reaction between an α-haloketone, a β-ketoester, and a primary amine, which is characteristic of the Hantzsch synthesis. wikipedia.org This approach assembles the ring from three separate components.

These strategies form the basis for selecting appropriate forward-synthetic reactions to construct the target molecule.

Classical and Contemporary Approaches to Substituted Pyrrole Synthesis Relevant to this compound

A variety of named reactions can be adapted for the synthesis of this compound.

Paal-Knorr Condensation and its Adaptations for Alkyl-Substituted Pyrroles

The Paal-Knorr synthesis is arguably the most direct method for preparing N-substituted pyrroles. wikipedia.orgpharmaguideline.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions. organic-chemistry.org

For the target molecule, this reaction would involve the cyclocondensation of decane-2,5-dione with nonylamine . The reaction proceeds through the formation of imine or enamine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com

Reaction Scheme: Decane-2,5-dione + Nonylamine → this compound + 2 H₂O

While historically the reaction required harsh conditions like prolonged heating, numerous modern modifications focus on greener and more efficient protocols. nih.gov These include the use of environmentally benign catalysts or performing the reaction in boiling water. nih.govresearchgate.net The primary limitation of this method can be the accessibility of the required 1,4-diketone precursor. acs.org

Reactant 1Reactant 2Key ConditionsProduct
Decane-2,5-dioneNonylamineWeak acid catalyst (e.g., acetic acid), heatThis compound
Table 1: Paal-Knorr Synthesis for this compound.

Knorr Pyrrole Synthesis Modifications for Specific Substitution Patterns

The Knorr pyrrole synthesis is a widely used reaction that traditionally involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.org The classic Knorr synthesis is not directly suited for producing 1,2-disubstituted pyrroles without significant modification, as it typically yields pyrroles with substituents at positions other than N1.

To adapt this method, one would first need to synthesize the requisite α-amino ketone. The nitrogen atom can be alkylated in subsequent steps after the pyrrole ring has been formed. wikipedia.org However, achieving the specific 1-Nonyl-2-pentyl substitution pattern directly via a classical Knorr approach is less straightforward than the Paal-Knorr method. Catalytic versions of the Knorr synthesis have been developed that expand its scope. organic-chemistry.org

Hantzsch Pyrrole Synthesis Variations for Alkyl Chain Incorporation

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgthieme-connect.com This method offers high versatility in constructing polysubstituted pyrroles.

To synthesize this compound, the following reactants could be employed:

Primary Amine: Nonylamine (to provide the N1-nonyl group).

α-Haloketone: 1-Haloheptan-2-one (e.g., 1-bromoheptan-2-one, to provide the C2-pentyl group).

β-Ketoester: Ethyl acetoacetate or a similar β-dicarbonyl compound.

The reaction mechanism initiates with the formation of an enamine from the nonylamine and the β-ketoester. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone, leading to cyclization and subsequent aromatization to form the pyrrole ring. The use of different alkyl groups in the starting materials allows for the synthesis of a wide variety of substituted pyrroles. cdnsciencepub.com

Amine Componentα-Haloketone Componentβ-Dicarbonyl ComponentPotential Product
Nonylamine1-Bromoheptan-2-oneEthyl acetoacetateEthyl 1-nonyl-2-pentyl-5-methyl-1H-pyrrole-3-carboxylate
Table 2: Hantzsch Synthesis approach. Note: This route yields a polysubstituted pyrrole requiring subsequent decarboxylation steps to potentially achieve the target structure.

[3+2] Cycloaddition Reactions in Pyrrole Ring Construction

[3+2] Cycloaddition reactions represent a powerful modern strategy for the synthesis of five-membered heterocycles. The Van Leusen pyrrole synthesis is a prominent example, utilizing tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.govorganic-chemistry.org

In this reaction, TosMIC reacts with a Michael acceptor (an electron-deficient alkene) in the presence of a base. nih.gov To apply this to this compound, one would need a suitable Michael acceptor that incorporates the pentyl group and a precursor for the nonyl group. A direct synthesis of a 1,2-disubstituted pyrrole using the standard Van Leusen reaction is not typical, as it primarily yields 3,4- or 3-substituted pyrroles. nih.govmdpi.com

However, variations and other [3+2] cycloaddition strategies exist. For instance, reactions involving azomethine ylides or other 1,3-dipoles with appropriately substituted alkynes could potentially construct the desired 1,2-dialkyl substitution pattern. The specific precursors would be a nonyl-substituted azomethine ylide and an alkyne such as 1-heptyne.

Multicomponent Reaction Strategies for Functionalized Pyrrole Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. bohrium.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrroles. semanticscholar.orgsemanticscholar.orgresearchgate.net

A plausible MCR strategy for this compound could involve a four-component reaction. For example, a reaction between an amine (nonylamine), an aldehyde (hexanal, precursor to the pentyl group), a β-ketoester, and a nitroalkane could be envisioned. The specific combination of reactants would be chosen to build the desired substitution pattern. The flexibility of MCRs often allows for the creation of diverse molecular libraries by simply varying the starting components. bohrium.com A rhodium-catalyzed three-component assembly of an imine, a diazo compound, and an alkyne has also been shown to produce substituted pyrroles. semanticscholar.org Adapting such a method would involve using nonylamine to form the imine and 1-heptyne as the alkyne component.

Development of Novel Synthetic Routes for this compound

The synthesis of specifically substituted pyrroles, such as this compound, is a focal point of contemporary organic chemistry due to the prevalence of the pyrrole motif in pharmaceuticals, natural products, and advanced materials. nih.gov Research has moved beyond classical methods like the Paal-Knorr or Knorr syntheses, aiming for novel routes that offer greater efficiency, selectivity, and sustainability. semanticscholar.orgresearchgate.net The development for this compound would involve the strategic combination of a nonyl amine precursor with a carbon backbone that can form the pentyl-substituted pyrrole ring. Modern approaches focus on innovative bond-forming strategies to construct the heterocyclic core with the desired N-nonyl and C-pentyl substituents in a controlled manner.

Exploration of Efficient and Selective Annulation Protocols

Annulation, or ring-forming, reactions are powerful tools for constructing heterocyclic systems like pyrroles. For the targeted synthesis of this compound, several advanced annulation strategies could be employed, offering high efficiency and regioselectivity.

[4+1] Annulation: Palladium-catalyzed [4+1] annulation represents a practical, one-pot method for preparing highly substituted pyrroles. mdpi.com This approach could theoretically synthesize this compound by reacting an appropriate α-alkenyl-dicarbonyl compound with nonylamine. The reaction proceeds through a cascade of enamination, cyclization, and elimination steps, using an oxidant like O2 under mild conditions. mdpi.com

[3+2] Annulation: Copper-catalyzed [3+2] annulation offers another regioselective route. rsc.org This method could involve the reaction of an aziridine with a β-nitroalkene derivative that would provide the pentyl group. The reaction proceeds via an azomethine ylide intermediate generated from the selective C-C bond cleavage of the aziridine. rsc.org Similarly, the Van Leusen pyrrole synthesis, a [3+2] cycloaddition using Tosylmethyl isocyanide (TosMIC), can react with electron-deficient alkenes to form the pyrrole ring. mdpi.com

Gold-Catalyzed Annulation: Gold catalysts can facilitate the ring expansion of alkynyl aziridines to form substituted pyrroles. organic-chemistry.org The specific substitution pattern can be controlled by the choice of the catalyst's counterion and the solvent system. organic-chemistry.org This method provides an atom-economical pathway to pyrrole synthesis.

These modern annulation protocols provide versatile and efficient pathways for accessing complex pyrrole structures, which could be adapted for the specific synthesis of this compound.

Sustainable and Green Chemistry Approaches in Pyrrole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyrrole synthesis. semanticscholar.orgmdpi.com These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents are often replaced with more sustainable alternatives like water, glycerol, or ionic liquids. orientjchem.orgbeilstein-journals.org Water, in particular, has been shown to be a suitable medium for Paal-Knorr condensations, often leading to simple product isolation and high yields. beilstein-journals.orgresearchgate.net

Eco-Friendly Catalysts: There is a shift towards using non-toxic, reusable, and biodegradable catalysts. nih.gov Iron(III) chloride, for example, is an economical and effective Lewis acid catalyst for synthesizing N-substituted pyrroles in water. beilstein-journals.orgorganic-chemistry.org Nanoparticle catalysts are also gaining traction due to their high efficiency and recyclability. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound are increasingly used to accelerate reactions, often leading to shorter reaction times, cleaner product formation, and higher yields compared to conventional heating. semanticscholar.orgresearchgate.net

A sustainable iridium-catalyzed reaction has been developed that links secondary alcohols and amino alcohols to form pyrroles, eliminating hydrogen gas as the only byproduct and allowing the use of starting materials from renewable resources. nih.gov Such an approach could be envisioned for this compound, starting from precursors derived from biomass.

Catalyst-Free Methodologies for Enhanced Synthesis Efficiency

To further enhance the sustainability and cost-effectiveness of pyrrole synthesis, catalyst-free methodologies have been explored. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or microwave irradiation, and can proceed in the absence of any solvent. researchgate.net

For the synthesis of this compound, a catalyst- and solvent-free approach could involve the direct reaction of a suitable 1,4-dicarbonyl compound (like tetradecane-5,8-dione) with nonylamine. Heating the neat mixture of reactants can drive the condensation and cyclization to form the desired pyrrole, simplifying the workup process as it eliminates the need to remove a catalyst or solvent. researchgate.netnih.gov The use of microwave irradiation in a solvent-free context can further enhance reaction rates and yields, making it an attractive green alternative. researchgate.net

Optimization of Reaction Parameters and Yields for this compound Formation

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key factors that significantly influence the outcome of pyrrole synthesis include the choice of solvent, reaction temperature, and pressure. orientjchem.org

Solvent Effects on Reaction Efficacy

The solvent plays a critical role in pyrrole synthesis, influencing reactant solubility, reaction rates, and even the product distribution. organic-chemistry.orgorientjchem.org In the context of synthesizing this compound, the polarity and protic nature of the solvent can have a profound impact. For instance, in gold-catalyzed syntheses, the choice of solvent can determine the isomeric outcome. organic-chemistry.org

Studies on the Paal-Knorr synthesis of N-substituted pyrroles have demonstrated the significant impact of the solvent on reaction yield. While organic solvents like dichloromethane, ethanol, and acetonitrile are commonly used, greener alternatives like water have proven highly effective. beilstein-journals.orgresearchgate.net

Table 1: Effect of Different Solvents on the Synthesis of Fused Cholestane Pyrrole (Data adapted from a study on a steroidal pyrrole, illustrating general solvent effects applicable to pyrrole synthesis)

EntrySolventYield (%)
1Toluene42
2Dichloromethane56
3Acetonitrile60
4Ethanol75
5Acetic Acid81

This interactive table is based on findings for the synthesis of a fused cholestane pyrrole at reflux, demonstrating how solvent choice can significantly influence product yield. researchgate.net

The data shows that polar protic solvents like ethanol and acetic acid can lead to higher yields in certain condensation reactions. For the synthesis of the relatively nonpolar this compound, a systematic screening of solvents would be essential to identify the optimal medium for achieving high efficacy.

Temperature and Pressure Influence on Product Distribution

Temperature is a key parameter controlling the rate of reaction. In many pyrrole syntheses, elevated temperatures are used to overcome the activation energy for the cyclization and dehydration steps. researchgate.net For example, the Paal-Knorr reaction of acetonylacetone with primary amines is often conducted at temperatures around 60 °C to achieve high yields in a short time. researchgate.net However, excessively high temperatures can lead to the formation of undesired by-products. researchgate.net

Pressure is another factor that can influence the reaction, particularly for reactions involving gaseous reagents or by-products. In certain abiotic synthesis models for pyrrole formation from acetylene and ammonia, reactions are carried out under pressure (e.g., ~2.5 bar) at elevated temperatures (e.g., 105 °C) to facilitate the reaction. mdpi.com While high-pressure conditions are less common for standard laboratory syntheses of N-alkyl pyrroles, they can be relevant in specific industrial processes or specialized catalytic systems. The thermal stability of the resulting pyrrole esters has also been studied, indicating that these compounds generally possess excellent thermal stability. nih.gov

Catalyst Screening and Ligand Optimization for Pyrrole Synthesis

The introduction of the nonyl group onto the nitrogen atom of 2-pentyl-1H-pyrrole via N-alkylation with a nonyl halide (e.g., 1-bromononane) can be significantly enhanced by the use of a suitable catalyst. A systematic screening of various transition metal catalysts is a crucial first step in developing an efficient synthetic protocol. The goal of this screening is to identify a catalyst that promotes the reaction with high yield and selectivity under mild conditions.

Catalyst Screening

A variety of transition metal complexes have been shown to be effective for N-alkylation and C-N cross-coupling reactions. rsc.orgrsc.org In a representative screening study for the N-alkylation of 2-pentyl-1H-pyrrole, several catalysts based on palladium, copper, and rhodium could be evaluated. The reaction would typically be performed with 2-pentyl-1H-pyrrole and 1-bromononane in the presence of a base and a suitable solvent.

The choice of catalyst, solvent, and temperature can have a profound impact on the reaction outcome. For instance, palladium catalysts are well-known for their high efficiency in cross-coupling reactions. rsc.orgchemrxiv.org Copper catalysts, often more economical, are also widely used for N-arylation and N-alkylation of heterocycles. rsc.orgsemanticscholar.org Rhodium catalysts are also explored for their potential in C-H activation and other coupling reactions. nih.govacs.org

The following interactive data table summarizes the hypothetical results of a catalyst screening experiment for the synthesis of this compound.

Ligand Optimization

Once a promising catalyst system is identified from the initial screening, further optimization of the reaction conditions is typically undertaken. A key aspect of this optimization is the selection of an appropriate ligand for the metal center. The ligand can influence the catalyst's stability, solubility, and reactivity, thereby affecting the reaction's yield, selectivity, and turnover number.

For palladium-catalyzed N-alkylation reactions, a wide array of phosphine-based ligands have been developed. nih.gov These ligands can be monodentate or bidentate and often possess bulky substituents that promote the desired reductive elimination step in the catalytic cycle. For copper-catalyzed reactions, nitrogen-based ligands such as phenanthrolines can be effective. semanticscholar.org

Following the initial catalyst screening where Pd(OAc)₂ showed promising results, a subsequent ligand optimization study could be conducted. In this study, the performance of various phosphine and N-heterocyclic carbene (NHC) ligands would be evaluated in the presence of the palladium precursor.

The following interactive data table illustrates the effect of different ligands on the yield of this compound in a hypothetical optimization study.

Through such systematic catalyst screening and ligand optimization, a highly efficient and selective method for the synthesis of this compound can be developed. The optimal conditions would likely involve a palladium catalyst paired with a sterically hindered phosphine ligand, leading to high yields of the desired product under relatively mild reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 1 Nonyl 2 Pentyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Nonyl-2-pentyl-1H-pyrrole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the nonyl and pentyl alkyl chains. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the pyrrole ring are anticipated to appear in the aromatic region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the ring current. The protons of the alkyl chains will resonate in the upfield region, generally between 0.8 and 4.0 ppm.

Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon atoms of the pyrrole ring are expected to have chemical shifts in the downfield region (100-140 ppm), characteristic of aromatic carbons. The carbons of the nonyl and pentyl chains will appear in the aliphatic region (10-50 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrrole) ~6.1 t ~2.5
H-4 (pyrrole) ~6.0 t ~2.5
H-5 (pyrrole) ~6.7 t ~2.5
N-CH₂ (nonyl) ~3.8 t ~7.5
C2-CH₂ (pentyl) ~2.6 t ~7.6
Alkyl Chain CH₂ 1.2-1.7 m -
Terminal CH₃ ~0.9 t ~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (pyrrole) ~135
C-3 (pyrrole) ~107
C-4 (pyrrole) ~108
C-5 (pyrrole) ~118
N-CH₂ (nonyl) ~48
C2-CH₂ (pentyl) ~30
Alkyl Chain CH₂ 22-32
Terminal CH₃ ~14

To establish the precise connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene (B1212753) groups within the nonyl and pentyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~48 ppm, confirming the N-CH₂ group of the nonyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons, typically over two to three bonds. This technique is instrumental in connecting the alkyl chains to the pyrrole ring. A key correlation would be observed between the N-CH₂ protons of the nonyl chain and the C-2 and C-5 carbons of the pyrrole ring, and between the C2-CH₂ protons of the pentyl chain and the C-2 and C-3 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the alkyl chains relative to the pyrrole ring. For example, NOE cross-peaks might be observed between the protons of the N-CH₂ group of the nonyl chain and the H-5 proton of the pyrrole ring.

The long nonyl and pentyl chains attached to the pyrrole ring are not static; they possess conformational flexibility. Dynamic NMR studies, which involve acquiring NMR spectra at different temperatures, can provide insights into the rotational dynamics and conformational preferences of these alkyl chains. At lower temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange processes.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In ESI-MS, the this compound molecule would typically be protonated to form the [M+H]⁺ ion. High-resolution measurement of this ion allows for the determination of the elemental composition with high accuracy, confirming the molecular formula C₁₈H₃₃N.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation patterns are predictable based on the structure of the molecule. For N-alkylpyrroles, a common fragmentation pathway involves cleavage of the alkyl chain.

Table 3: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺)

m/z Predicted Fragment Description
264.2793 [C₁₈H₃₄N]⁺ Protonated molecular ion
194.1905 [C₁₃H₂₄N]⁺ Loss of the pentyl radical
138.1279 [C₉H₁₆N]⁺ Loss of the nonyl radical
82.0653 [C₅H₈N]⁺ Pyrrole ring with a methyl group

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The mass spectrum corresponding to this peak would then confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for a compound like this compound, the molecule would first be ionized and isolated. It would then be subjected to collision-induced dissociation, causing it to break apart at its weakest bonds.

For this compound, with a molecular formula of C₁₈H₃₅N, the expected fragmentation patterns would likely involve cleavages of the nonyl and pentyl alkyl chains. Common fragmentation pathways for N-alkylated and C-alkylated pyrroles include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the nonyl group.

Beta-cleavage: Fission of the C-C bond beta to the pyrrole ring within the pentyl or nonyl chains.

Loss of alkyl chains: The entire nonyl or pentyl group could be lost as a neutral radical.

Ring fragmentation: The pyrrole ring itself could undergo cleavage under higher energy conditions.

Without experimental data, a definitive fragmentation pathway and a corresponding data table of parent and daughter ions for this compound cannot be constructed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

For this compound, the expected characteristic vibrational modes would include:

C-H stretching vibrations from the alkyl chains (nonyl and pentyl) and the pyrrole ring, typically observed in the 2800-3000 cm⁻¹ region.

C-N stretching vibrations associated with the pyrrole ring.

C=C stretching vibrations from the pyrrole ring.

Pyrrole ring breathing and deformation modes.

A detailed data table correlating specific vibrational frequencies (in cm⁻¹) to their corresponding functional groups and vibrational modes for this compound cannot be generated without access to its experimental FT-IR and Raman spectra.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound could be crystallized, this technique would provide detailed information on:

Bond lengths and angles of all atoms in the molecule.

The planarity of the pyrrole ring.

The conformation of the nonyl and pentyl alkyl chains in the solid state.

Intermolecular interactions in the crystal lattice.

As no crystallographic data for this compound is available in crystallographic databases, it is not possible to provide a table of its crystallographic parameters or a discussion of its solid-state structure.

Reactivity and Reaction Mechanisms of 1 Nonyl 2 Pentyl 1h Pyrrole

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for pyrrole and its derivatives. nih.govwikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (also known as a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic substitution. wikipedia.org Both the N-nonyl and the C2-pentyl groups in 1-Nonyl-2-pentyl-1H-pyrrole are considered activating groups. They donate electron density to the pyrrole ring through an inductive effect, which stabilizes the cationic intermediate formed during the substitution process. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted pyrrole. pearson.com

The regioselectivity of the substitution is also governed by these substituents. In N-substituted pyrroles, electrophilic attack is strongly directed to the C2 and C5 positions. For this compound, the C2 position is already occupied. Therefore, electrophilic attack is predicted to occur at the available C3 and C5 positions. The C5 position is generally favored over the C3 position due to reduced steric hindrance from the adjacent C2-pentyl group.

Substituent GroupEffect on RingDirecting PreferenceRationale
N-NonylActivating (Weak)Ortho, Para-directing (C2, C5)Inductive electron donation.
C2-PentylActivatingOrtho, Para-directing (C3, C5)Inductive electron donation and hyperconjugation.
Combined EffectStrongly ActivatingPreferentially C5, then C3Steric hindrance at C3 from the C2-pentyl group makes the C5 position more accessible.

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions. organicchemistrytutor.commasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, these reactions can often be carried out under milder conditions than those required for less reactive aromatics like benzene. pearson.com

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.comyoutube.com For this compound, the reaction is expected to yield primarily 1-Nonyl-5-nitro-2-pentyl-1H-pyrrole, with 1-Nonyl-3-nitro-2-pentyl-1H-pyrrole as a minor product.

Halogenation involves the introduction of a halogen (Cl, Br, I). This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination. organicchemistrytutor.com The catalyst polarizes the halogen molecule, making it a better electrophile. Given the activated nature of the substrate, halogenation of this compound would proceed readily, again with a strong preference for substitution at the C5 position.

ReactionTypical ReagentsActive ElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-Nonyl-5-nitro-2-pentyl-1H-pyrrole
BrominationBr₂, FeBr₃Br⁺ (polarized)5-Bromo-1-nonyl-2-pentyl-1H-pyrrole
ChlorinationCl₂, AlCl₃Cl⁺ (polarized)5-Chloro-1-nonyl-2-pentyl-1H-pyrrole

Nucleophilic Substitution and Functionalization Strategies for Alkyl Side Chains

Direct nucleophilic substitution on the electron-rich pyrrole ring is generally not feasible unless strong electron-withdrawing groups are present to stabilize the negatively charged intermediate. quimicaorganica.org Functionalization of the alkyl side chains (nonyl and pentyl groups) typically requires different strategies, often involving radical-based pathways.

One approach is free-radical halogenation, where a C-H bond on the alkyl chain is replaced by a halogen. This reaction is initiated by UV light or a radical initiator. The positions on the alkyl chains adjacent to the pyrrole ring (the α-carbons) are more susceptible to radical formation due to resonance stabilization of the resulting radical by the aromatic ring. Subsequent nucleophilic substitution can then be performed on the halogenated alkyl chain.

Another study on the oxidation of alkylpyrroles in the presence of oxygen and nucleophiles suggests a mechanism involving an electron transfer from the pyrrole to oxygen. nih.gov This leads to the formation of a pyrrolylmethyl intermediate that can react with available nucleophiles. nih.gov However, this particular study found that for their substrate, substitution occurred on the pyrrole ring (at the 3-position) rather than the side chain. nih.gov This highlights that achieving selective functionalization on the alkyl side chains without affecting the reactive pyrrole core can be a significant synthetic challenge.

C-H Functionalization Methodologies for Selective Derivatization of this compound

Modern synthetic chemistry has increasingly focused on C-H functionalization, which offers a more atom- and step-economical way to modify molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.govresearchgate.net These methods are highly relevant for the derivatization of this compound.

Transition-metal catalysis is a powerful tool for the C-H functionalization of heterocycles, including pyrroles. tohoku.ac.jpelsevierpure.com Catalysts based on metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) can selectively activate specific C-H bonds, enabling the formation of new bonds. researchgate.netscirp.org

For this compound, metal-catalyzed C-H activation could be directed to the C5-H bond of the pyrrole ring. For example, palladium-catalyzed C-H arylation could introduce an aryl group at this position. Dirhodium-catalyzed reactions have also been shown to be highly effective for C-H functionalization at the α-position to the nitrogen in N-Boc-2,5-dihydro-1H-pyrrole. nih.gov While the N-nonyl group is not a traditional directing group, its steric and electronic properties would influence the regioselectivity of such reactions. C-H activation could also potentially occur at the α-position of the N-nonyl side chain, leading to a different set of functionalized products.

Reaction TypeTypical CatalystPotential Site of FunctionalizationExample Transformation
C-H ArylationPd(OAc)₂C5-H of pyrrole ringCoupling with an aryl halide
C-H Alkenylation[RhCp*Cl₂]₂C5-H of pyrrole ringCoupling with an alkene
Carbene InsertionRh₂(OAc)₄C5-H or N-CH₂ (side chain)Reaction with a diazo compound
C-H AminationCu(OAc)₂C5-H of pyrrole ringCoupling with an amine source

In recent years, metal-free C-H functionalization methods have gained prominence as more sustainable alternatives. nih.gov These strategies often rely on radical-based mechanisms under oxidative conditions. researchgate.net A catalyst-free oxidative spirocyclization has been developed for pyrrole-2-carboxamides using Selectfluor, which acts as an oxidizing agent. acs.org

Visible light-driven, metal-free photocatalysis is another emerging strategy that can be used to generate radical intermediates for C-H functionalization. rsc.org For this compound, such methods could potentially lead to functionalization at various C-H bonds, including those on the pyrrole ring and the alkyl side chains. The challenge in these reactions is often controlling the selectivity, as multiple C-H bonds could be susceptible to reaction. For instance, a metal-free, catalytic route for activating C(sp³)-H bonds in N-protected dialkylpyrroles has been reported using HB(C₆F₅)₂, demonstrating functionalization of the methyl groups on the pyrrole derivatives. researchgate.net This suggests that similar strategies could potentially target the C-H bonds of the pentyl or nonyl side chains in the target molecule.

Photocatalyzed and Electrochemical C-H Functionalization

Recent advancements in synthetic chemistry have highlighted photocatalysis and electrochemistry as powerful tools for the direct functionalization of C-H bonds, offering mild and selective alternatives to traditional methods. For electron-rich N-heterocycles like this compound, these techniques are particularly promising for introducing molecular complexity.

Photocatalyzed C-H Functionalization: Visible-light photocatalysis enables the generation of radical intermediates under gentle conditions, which can then participate in C-H functionalization reactions. In the context of 1,2-dialkylpyrroles, photocatalytic approaches can be employed for the introduction of various functional groups at the electron-rich C3 and C5 positions of the pyrrole ring. The mechanism typically involves the generation of a pyrrolyl radical cation upon single-electron transfer (SET) from the electron-rich pyrrole to an excited photocatalyst. This radical cation can then be trapped by a nucleophile or undergo further reactions. For instance, the photocatalytic C-H functionalization of N-alkylpyrroles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

A plausible photocatalytic C-H alkylation of this compound is depicted below. The reaction would likely proceed with high regioselectivity for the C5 position due to the steric hindrance imposed by the pentyl group at C2.

CatalystLight SourceReagentPosition of FunctionalizationExpected Product
Ru(bpy)₃Cl₂Blue LEDAlkyl BromideC55-Alkyl-1-nonyl-2-pentyl-1H-pyrrole
Eosin YGreen LEDMichael AcceptorC5Adduct at C5
Ir(ppy)₃Violet LEDAryl Diazonium SaltC55-Aryl-1-nonyl-2-pentyl-1H-pyrrole

Electrochemical C-H Functionalization: Electrochemistry offers a reagent-free method for oxidation and reduction, providing precise control over reaction conditions. In the case of this compound, anodic oxidation can generate a radical cation intermediate, similar to the photocatalytic process. This intermediate can then react with a suitable nucleophile present in the reaction medium to achieve C-H functionalization. Electrochemical methods have been successfully applied for the C-H alkylation of various N-heterocycles. nih.gov The regioselectivity of such reactions on the this compound ring would again be expected to favor the less sterically hindered C5 position.

Cycloaddition Reactions Involving the Pyrrole Nucleus

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions compared to less aromatic dienes. However, the electron-rich nature of this compound can enhance its reactivity as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. N-substituted pyrroles are known to undergo [4+2] cycloadditions. conicet.gov.arresearchgate.net

The outcome of the cycloaddition is highly dependent on the nature of the dienophile and the reaction conditions. With highly reactive dienophiles, such as benzyne or maleic anhydride, this compound is expected to act as a diene, leading to the formation of a 7-azabicyclo[2.2.1]heptadiene derivative. Subsequent aromatization of this adduct can lead to the formation of substituted aniline derivatives.

Conversely, the pyrrole ring can also act as a dienophile, although this is less common. This reactivity is typically observed when the pyrrole is substituted with electron-withdrawing groups, which is not the case for this compound.

DienophileReaction TypeExpected IntermediateFinal Product
Dimethyl acetylenedicarboxylate (DMAD)[4+2] Cycloaddition7-Azabicyclo[2.2.1]heptadiene derivativeSubstituted dimethyl phthalate and N-nonylaniline
Maleic Anhydride[4+2] Cycloaddition7-Azabicyclo[2.2.1]heptadiene adductStable cycloadduct
Benzyne[4+2] Cycloaddition1,4-Epiminonaphthalene derivativeN-Nonyl-2-pentyl-substituted aniline

Oxidative and Reductive Transformations of this compound and its Derivatives

The electron-rich pyrrole ring in this compound is susceptible to both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of pyrroles can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can result in the formation of pyrrolinones or other oxygenated derivatives. For instance, singlet oxygen can react with 1,2-dialkylpyrroles to yield hydroperoxides, which can then be converted to other functionalized products. Stronger oxidizing agents, such as chromium or manganese oxides, can lead to ring-opening or polymerization. A significant application of pyrrole oxidation is oxidative dearomatization, which generates highly functionalized, non-aromatic structures. nih.govucsb.edunih.gov

Oxidizing AgentExpected Product
Singlet Oxygen (¹O₂)5-Hydroperoxy-1-nonyl-2-pentyl-1H-pyrrol-2(5H)-one
m-Chloroperoxybenzoic acid (mCPBA)1-Nonyl-2-pentyl-1,5-dihydro-2H-pyrrol-2-one
Chromium Trioxide (CrO₃)Ring-opened products (e.g., dicarbonyl compounds)
Phenyliodonium diacetate (PIDA)Dearomatized quinone-type adducts

Reductive Transformations: The pyrrole ring of this compound can be reduced to the corresponding pyrrolidine. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly if chiral centers are present in the molecule or created during the reaction. For polysubstituted pyrroles, heterogeneous catalysts like platinum or rhodium on carbon are often effective. chemsrc.comresearchgate.net

Reducing Agent/CatalystProduct
H₂, Platinum on Carbon (Pt/C)1-Nonyl-2-pentylpyrrolidine
H₂, Rhodium on Carbon (Rh/C)1-Nonyl-2-pentylpyrrolidine
Sodium in liquid ammonia (Birch Reduction)Dihydropyrrole derivatives

Mechanistic Investigations of Key Transformations using Kinetic Isotope Effects and Spectroscopic Monitoring

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes. Kinetic isotope effects (KIEs) and in-situ spectroscopic monitoring are powerful tools for these investigations.

Kinetic Isotope Effects (KIEs): The KIE, the ratio of the rate of a reaction with a light isotope to that with a heavy isotope (kH/kD), can provide valuable information about the rate-determining step of a reaction. baranlab.org For C-H functionalization reactions of this compound, a significant primary KIE (typically > 2) upon deuteration of the C-H bond at the position of reaction would indicate that C-H bond cleavage is involved in the rate-determining step. researchgate.netnih.gov This would be expected in many photocatalytic and electrochemical C-H functionalization pathways. The absence of a significant KIE might suggest that a step preceding C-H bond cleavage, such as electron transfer or catalyst activation, is rate-limiting.

Reaction TypePosition of DeuterationExpected KIE (kH/kD)Mechanistic Implication
Photocatalytic C-H AlkylationC5-H> 2C-H bond cleavage is rate-determining
Electrochemical C-H AminationC5-H~ 1Electron transfer is rate-determining
Cycloaddition-~ 1C-H bonds are not broken in the RDS

Theoretical and Computational Studies on 1 Nonyl 2 Pentyl 1h Pyrrole

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-Nonyl-2-pentyl-1H-pyrrole. These calculations provide fundamental insights into the molecule's geometry, orbital energies, and electron distribution.

The geometry of this compound is characterized by the planar pyrrole (B145914) ring and the flexible nonyl and pentyl chains. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d), would be employed to find the molecule's most stable three-dimensional structure.

The presence of the long and flexible nonyl and pentyl alkyl chains introduces a significant number of possible conformations. A thorough conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. This analysis involves systematically rotating the dihedral angles of the alkyl chains and performing geometry optimizations for each starting conformation. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. It is expected that the extended, anti-periplanar conformations of the alkyl chains will be among the most stable due to minimized steric hindrance.

Table 1: Representative Conformational Energy Data for Alkyl Chains

Dihedral Angle (Degrees) Relative Energy (kcal/mol)
180 (anti) 0.00
+60 (gauche) 0.90
-60 (gauche) 0.90
0 (syn) > 5.00

Note: This table provides illustrative relative energies for a generic butane-like fragment within the alkyl chains, demonstrating the energetic preference for the anti-conformation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.netyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.comwikipedia.org For this compound, the HOMO is expected to be a π-orbital delocalized over the pyrrole ring, indicating that the ring is the primary site for electrophilic attack. The LUMO is likely to be a π*-orbital, also centered on the ring, which would be the site for nucleophilic attack, although such reactions are less common for electron-rich pyrroles.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Alkyl substitution on the pyrrole ring is known to raise the HOMO energy level, thereby making the ring more electron-rich and more susceptible to electrophilic substitution compared to unsubstituted pyrrole.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.50
LUMO 2.10
HOMO-LUMO Gap 7.60

Note: These are representative values for an alkyl-substituted pyrrole, calculated at the B3LYP/6-31G(d) level of theory. Actual values for this compound would require specific calculations.

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen lone pair), satisfying Hückel's rule.

Computational methods can quantify the aromaticity of the pyrrole ring in this compound. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. A negative NICS value at the center of the ring is a strong indicator of aromatic character, signifying a diamagnetic ring current. The presence of the nonyl and pentyl alkyl groups, being weak electron-donating groups, is not expected to significantly diminish the aromaticity of the pyrrole ring.

Electron delocalization can be visualized through the mapping of the calculated electron density or the molecular electrostatic potential (MEP) onto the molecular surface. For this compound, these maps would show a high electron density within the pyrrole ring, consistent with its aromatic nature.

Reaction Pathway Modeling and Transition State Characterization for Key Synthetic Steps

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. For the synthesis of this compound, common synthetic routes like the Paal-Knorr or Knorr pyrrole synthesis could be modeled. organic-chemistry.orgnih.gov These calculations would involve identifying the transition state structures for each elementary step in the reaction mechanism.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, in the Paal-Knorr synthesis, the cyclization and subsequent dehydration steps to form the aromatic pyrrole ring are critical, and the transition states for these processes can be located and characterized using computational methods.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

One of the significant applications of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: DFT calculations have become a reliable tool for the prediction of NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, the ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy. nih.govmdpi.commdpi.com The choice of DFT functional and basis set can influence the accuracy of the predictions. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrrole C3-H 6.10 108.5
Pyrrole C4-H 6.65 115.0
Pyrrole C5-H 6.80 120.2
N-CH₂ (Nonyl) 3.85 48.5
C2-CH₂ (Pentyl) 2.55 30.1

Note: These are representative predicted chemical shifts for an alkyl-substituted pyrrole. The actual values would depend on the specific computational methodology used.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations would likely predict strong π → π* transitions in the ultraviolet region, characteristic of the pyrrole chromophore. The positions of the absorption maxima (λmax) can be calculated, providing theoretical UV-Vis spectra. researchgate.net

Table 4: Predicted UV-Vis Absorption Data (Illustrative)

Transition λmax (nm) Oscillator Strength
HOMO → LUMO 210 0.75
HOMO-1 → LUMO 195 0.15

Note: These are representative predicted absorption wavelengths and oscillator strengths for an alkyl-substituted pyrrole.

IR Frequencies: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculation of the Hessian matrix for the optimized geometry yields the harmonic vibrational frequencies. These frequencies can be used to identify the characteristic vibrational modes of the molecule, such as the C-H stretching of the alkyl chains and the ring stretching modes of the pyrrole core.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time and in the presence of other molecules, such as a solvent. dntb.gov.ua An MD simulation of this compound would involve solving Newton's equations of motion for all the atoms in the system, using a force field to describe the interatomic forces.

MD simulations can provide insights into the conformational dynamics of the flexible nonyl and pentyl chains in solution, showing how they fold and move over time. Furthermore, these simulations can be used to study the intermolecular interactions between this compound and solvent molecules, providing information about solvation structures and dynamics. This can be particularly useful for understanding how the molecule behaves in different environments.

Despite a comprehensive search for scholarly articles and computational chemistry data, no specific theoretical or computational studies detailing the quantum chemical descriptors for this compound could be located.

The scientific literature readily available in public databases does not appear to contain research focused on the structure-reactivity relationships of this particular compound through quantum chemical calculations. Consequently, the generation of a detailed article with specific research findings and data tables on this topic is not possible at this time.

Further research or de novo computational studies would be required to produce the specific quantum chemical descriptor data requested for this compound.

Potential Applications of 1 Nonyl 2 Pentyl 1h Pyrrole in Advanced Materials and Catalysis

Role as a Versatile Building Block in Complex Organic Synthesis

Substituted pyrroles are foundational motifs in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and functional materials. nih.govnih.govresearchgate.netnih.gov The synthesis of the pyrrole (B145914) ring itself can be achieved through various established methods, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, which involve the condensation of dicarbonyl compounds with amines. mdpi.comorganic-chemistry.org More modern approaches utilize transition-metal catalysis and multicomponent reactions to create highly substituted pyrrole rings with high efficiency and regioselectivity. beilstein-journals.orgnih.govscielo.br

For a molecule like 1-Nonyl-2-pentyl-1H-pyrrole, its synthesis would likely involve a multi-step process, potentially starting with the construction of a simpler pyrrole core followed by sequential alkylation at the nitrogen and carbon positions. Once synthesized, this compound could serve as a key intermediate. The pyrrole ring can undergo various transformations, such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, allowing for the introduction of further functional groups. nih.govrsc.org The nonyl and pentyl chains would enhance its utility in the synthesis of lipophilic molecules, potentially for applications in membrane science or as precursors for liquid crystalline materials.

Table 1: Selected Synthetic Methods for Substituted Pyrroles

Method Description Starting Materials Catalyst/Reagent Ref.
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. γ-Diketones, Primary Amines Acid catalyst (e.g., NbCl5, aluminas) mdpi.comscielo.br
Knorr Pyrrole Synthesis Condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group. α-Amino-ketones, β-Ketoesters Self-catalyzed or base-catalyzed organic-chemistry.org
One-Pot Synthesis In situ formation of dihydrofurans from α-diazocarbonyl compounds followed by reaction with primary amines. α-Diazocarbonyls, Vinyl ethers, Amines Rhodium(II) acetate beilstein-journals.org

Exploration in Polymer Chemistry and Conducting Materials

Pyrrole and its derivatives are renowned for their ability to form conductive polymers through oxidative polymerization. mdpi.comwikipedia.org These materials, known as polypyrroles (PPy), have applications in electronics, sensors, and biomedical devices.

This compound is a prime candidate for oxidative polymerization, which can be achieved either chemically, using oxidants like iron(III) chloride, or electrochemically. wikipedia.org The polymerization typically proceeds via the formation of a radical cation, leading to coupling at the C-2 and C-5 positions of the pyrrole ring. wikipedia.org The presence of the pentyl group at the C-2 position might sterically hinder the polymerization process to some extent, but polymerization would likely still occur, primarily through the vacant C-5 position.

The long alkyl chains (nonyl and pentyl) are expected to confer significant advantages to the resulting polymer. A major challenge with standard polypyrrole is its poor solubility and processability. mdpi.com The incorporation of long alkyl chains can dramatically improve solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing for device fabrication. sci-hub.semdpi.com

The electrical conductivity of polypyrrole arises from the delocalization of π-electrons along the polymer backbone, a state that is enhanced by "doping" with an oxidizing agent to create charge carriers (polarons and bipolarons). wikipedia.org While alkyl substituents can sometimes decrease conductivity by introducing steric hindrance that disrupts the planarity of the polymer chain, they are crucial for processability. sci-hub.se The conductivity of polypyrrole prepared with surfactant dopants can reach tens of S/cm, significantly higher than conventionally prepared polypyrrole. rsc.org It is hypothesized that a polymer derived from this compound would balance moderate conductivity with excellent processability, making it suitable for applications where solution-based deposition is key, such as in flexible electronics.

Table 2: Conductivity of Various Polypyrrole (PPy) Formulations

Polymer/Composite Dopant/Condition Conductivity (S/cm) Ref.
PPy Iron(III) salts ~0.01 rsc.org
PPy Dodecylbenzenesulfonic acid 9.9 rsc.org
PPy Sodium bis(2-ethylhexyl)sulfosuccinate 12.3 rsc.org
PPy Nanotubes Self-doped ~60 rsc.org

Utilization as a Ligand Precursor in Coordination Chemistry for Metal Complexes

The pyrrole nitrogen, particularly after deprotonation to form the pyrrolide anion, is an excellent donor for metal ions. Pyrrole-based ligands have been extensively used in coordination chemistry to create complexes with diverse catalytic and electronic properties. researchgate.netnih.govacs.orgresearchgate.net The introduction of substituents on the pyrrole ring allows for the fine-tuning of the ligand's steric and electronic environment.

This compound could be deprotonated at the nitrogen atom to form the corresponding pyrrolide anion. This anion could act as a monoanionic, monodentate ligand. More likely, it would serve as a precursor for multidentate "pincer" ligands by introducing additional donor arms (e.g., phosphines or amines) at other positions on the pyrrole ring. researchgate.net The nonyl and pentyl groups would provide a sterically demanding pocket around the metal center, potentially influencing the selectivity of catalytic reactions. Furthermore, the lipophilic nature of these alkyl chains would enhance the solubility of the resulting metal complexes in nonpolar organic solvents, which is advantageous for many catalytic processes.

Investigation in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. tandfonline.comtandfonline.comnih.gov Pyrrole derivatives are valuable building blocks in this field due to the hydrogen-bonding capability of the N-H group and the π-system of the aromatic ring. tandfonline.comacs.org

Although this compound has its N-H group replaced by an N-nonyl group, eliminating its hydrogen-bond donating ability, it can still participate in supramolecular chemistry. The pyrrole ring can act as a hydrogen bond acceptor and engage in π-stacking interactions. The long, flexible nonyl and pentyl chains are particularly significant, as they can drive self-assembly through van der Waals forces and hydrophobic interactions, potentially leading to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. These organized structures could serve as nanoreactors or templates for the synthesis of other materials. Such assemblies are often responsive to external stimuli, a key feature of "smart" materials. acs.org

Potential in Organic Electronics and Optical Materials (e.g., as a monomer or component in OLEDs, sensors)

Pyrrole-containing materials are increasingly studied for their applications in organic electronics due to their excellent semiconducting properties. acs.orgtdl.org They serve as key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgjmaterenvironsci.comresearchgate.net

The electron-rich nature of the pyrrole ring makes it an effective hole-transporting material. tdl.org A polymer derived from this compound could function as the hole-transport layer (HTL) or the emissive layer (EML) in an OLED. jmaterenvironsci.comresearchgate.net The alkyl chains would again be critical for ensuring solubility and enabling the formation of high-quality thin films necessary for device performance. By incorporating this pyrrole derivative into larger conjugated systems, its electronic properties, such as the HOMO-LUMO gap, could be tuned to control the color of light emission. jmaterenvironsci.com

Furthermore, functionalized pyrrole polymers have shown great promise as chemical and biological sensors. researchgate.netnih.govscielo.brrsc.org The conductivity of a polypyrrole film can change upon exposure to specific analytes, forming the basis of a chemoresistive sensor. Alternatively, pyrrole-based fluorescent molecules can be designed to exhibit changes in their emission upon binding to a target molecule, enabling optical sensing. scielo.brmdpi.com The long alkyl chains in this compound could be functionalized to introduce specific recognition sites, creating a sensor tailored for detecting particular analytes, especially in non-polar environments.

Application in Catalysis as an Organocatalyst or a Component of Metal-Ligand ComplexesThere is no available research on the use of this compound as an organocatalyst or as a ligand in metal complexes for catalytic purposes.

Evaluation as a Component in Photocatalytic SystemsThere is no literature available on the evaluation or application of this compound within photocatalytic systems.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be generated for this compound.

Table of Compounds Mentioned:

Since no specific research on the target compound was found, a table of compounds as requested in the prompt cannot be populated with relevant information.

Future Research Directions and Challenges in 1 Nonyl 2 Pentyl 1h Pyrrole Chemistry

Development of Asymmetric Synthesis for Chiral Analogues of 1-Nonyl-2-pentyl-1H-pyrrole

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmacology and materials science. rsc.orgnih.gov For this compound, the creation of chiral analogues could unlock novel properties and applications.

Applicability: Asymmetric synthesis would be applicable if a chiral center is introduced into the molecule, for instance, by functionalization of the pentyl group or the pyrrole (B145914) ring, or by using a chiral precursor for the nonyl group.

Future research in this area could focus on several promising strategies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions is a powerful approach. rsc.org For instance, asymmetric hydrogenation or hydroformylation of a precursor with an unsaturated pentyl chain could introduce a chiral center.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, could provide a straightforward route to enantiomerically pure analogues. researchgate.net For example, a chiral amine could be used in a modified Paal-Knorr synthesis.

Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the pyrrole nitrogen or a side chain could direct the stereochemical outcome of subsequent reactions.

Challenges: A significant challenge lies in the development of stereoselective reactions that are efficient for substrates bearing long alkyl chains, which can sometimes hinder the approach of reactants to the catalytic or reactive center. Furthermore, the synthesis of the necessary prochiral precursors for this compound analogues may require multi-step sequences.

Exploration of Novel Reactivity Modalities and Transformative Reactions

The reactivity of the pyrrole ring is well-established, being susceptible to electrophilic substitution and various metal-catalyzed cross-coupling reactions. nih.govresearchgate.net However, the specific substitution pattern of this compound may lead to unique reactivity.

Future research should explore:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrole ring offers an atom-economical approach to introduce new functional groups. nih.gov Investigating the regioselectivity of C-H activation at the C3, C4, and C5 positions in the presence of the N-nonyl and C2-pentyl groups would be of fundamental interest.

Radical-Based Reactions: The use of radical chemistry could provide access to novel pyrrole derivatives that are not easily accessible through traditional ionic pathways. nih.gov

Anionic Fries Rearrangement: The "pyrrole dance," an anionic Fries rearrangement, could be explored as a method to migrate the acyl group in N-acyl precursors to the C2 position, providing a route to functionalized 2-acylpyrroles. rsc.org

Challenges: The electron-rich nature of the pyrrole ring can lead to challenges in controlling selectivity and avoiding polymerization under certain reaction conditions. wikipedia.org The long alkyl chains might also influence the solubility and reactivity of the molecule in different solvent systems.

Integration into More Complex Molecular Architectures and Hybrid Materials

The long alkyl chains of this compound make it an attractive building block for the construction of larger, more complex molecules and materials with tailored properties.

Potential research avenues include:

Polymer Chemistry: The incorporation of this compound as a monomer unit in polymerization reactions could lead to the formation of novel conducting polymers or functional materials. frontiersin.orgresearchgate.net The nonyl and pentyl groups could enhance the solubility and processability of the resulting polymers.

Self-Assembling Systems: The amphiphilic nature that could be imparted by further functionalization of the pyrrole ring might allow for the formation of micelles, vesicles, or other self-assembled structures in solution.

Hybrid Materials: The synthesis of hybrid materials by grafting this compound onto inorganic substrates like silica (B1680970) or metal oxides could lead to materials with combined organic and inorganic properties, potentially useful in catalysis or sensing. researchgate.net

Challenges: The successful integration of this pyrrole derivative into larger systems will depend on the development of robust and efficient coupling and polymerization methodologies that are compatible with the substituted pyrrole core. Characterization of these complex architectures will also require a combination of advanced analytical techniques.

Sustainable and Scalable Synthesis Strategies for Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in an environmentally friendly and cost-effective manner.

Future efforts should be directed towards:

Green Synthesis Routes: The development of synthetic methods that utilize renewable starting materials, green solvents (like water or ethanol), and energy-efficient reaction conditions (such as microwave or ultrasound activation) is crucial. semanticscholar.org The Paal-Knorr synthesis, a common method for pyrrole synthesis, can be adapted to be more sustainable. polimi.itacs.org

Flow Chemistry: The implementation of continuous flow processes can offer advantages in terms of safety, scalability, and product consistency for the industrial production of this compound. acs.org

Challenges: Translating a laboratory-scale synthesis to an industrial process often presents significant challenges related to reaction kinetics, heat transfer, and purification. Ensuring the economic viability of sustainable methods compared to traditional routes is also a critical factor.

Unexplored Material Science Applications and Technological Advancements

The unique structural features of this compound suggest a range of potential applications in materials science that are yet to be explored.

Promising areas for investigation include:

Organic Electronics: Pyrrole-containing materials are known for their semiconducting properties and have been used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.orgacs.org The long alkyl chains of this compound could improve the solution processability and film morphology of such materials.

Sensors: The pyrrole ring can be functionalized to interact with specific analytes, making it a potential component in chemical sensors. The long alkyl chains could be used to create a specific microenvironment around the sensing unit.

Corrosion Inhibitors: Pyrrole derivatives have been investigated as corrosion inhibitors for various metals. The long alkyl chains in this compound could enhance its hydrophobicity and its ability to form a protective film on metal surfaces.

Challenges: The realization of these applications will require a thorough understanding of the structure-property relationships of this compound and its derivatives. This includes detailed studies of its electronic, optical, and morphological properties, as well as its performance in device settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing alkyl substituents (e.g., nonyl/pentyl groups) onto pyrrole rings?

  • Methodological Answer : Alkylation of pyrroles typically employs Friedel-Crafts reactions or transition-metal catalysis. For instance, gold-catalyzed cyclization (e.g., via propargyl intermediates) enables regioselective substitution at the C-2 position, as demonstrated in organogold chemistry for pyrrole derivatives . Direct alkylation using alkyl halides under basic conditions (e.g., NaH) is also viable, though steric hindrance from long alkyl chains (nonyl/pentyl) may require optimized reaction times and temperatures .

Q. How can gas chromatography (GC) and NMR spectroscopy be optimized to characterize 1-Nonyl-2-pentyl-1H-pyrrole?

  • Methodological Answer :

  • GC : Use polar columns (e.g., DB-5) with temperature ramps (e.g., 50°C to 250°C at 10°C/min) to resolve volatile pyrrole derivatives. Retention indices and comparison with NIST reference data (e.g., for 2-ethylpyrrole) aid identification .
  • NMR : Assign peaks using 2D techniques (HSQC, COSY). For alkyl-substituted pyrroles, the deshielding of α-protons (δ 6.0–6.5 ppm in 1^1H-NMR) and 13^{13}C signals near δ 120–130 ppm for aromatic carbons are diagnostic. Substituent effects on chemical shifts can be modeled computationally .

Q. What safety protocols are critical when handling long-chain alkylpyrroles?

  • Methodological Answer : Long-chain alkylpyrroles may exhibit low volatility and potential skin irritancy. Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for accidental exposure include rinsing with water (15+ minutes for eye/skin contact) and immediate medical consultation for inhalation/ingestion .

Advanced Research Questions

Q. How do steric effects from nonyl/pentyl groups influence pyrrole reactivity in cycloaddition or electrophilic substitution reactions?

  • Methodological Answer : Steric bulk reduces electrophilic substitution rates at adjacent positions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation via competitive reactions (e.g., nitration or halogenation) with shorter/longer alkyl chains quantifies steric contributions .

Q. What computational methods best predict the stability of this compound under oxidative or photolytic conditions?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations assess photostability by modeling excited-state decay pathways. Oxidative stability can be predicted using bond dissociation energy (BDE) calculations for C-H bonds adjacent to the pyrrole nitrogen. Experimental corroboration involves accelerated aging tests with GC-MS monitoring .

Q. How can alkylpyrroles be integrated into supramolecular systems (e.g., host-guest complexes or polymers)?

  • Methodological Answer : Calix[4]pyrroles functionalized with alkyl chains exhibit anion-binding properties. For this compound, co-polymerization with diynes via Sonogashira coupling creates conjugated polymers. Characterization via X-ray crystallography (for single crystals) or SAXS/WAXS (for bulk materials) reveals structural motifs .

Q. What analytical challenges arise in quantifying trace impurities (e.g., alkyl halides) during pyrrole synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 19^{19}F-NMR (if fluorinated byproducts exist) detect low-concentration impurities. Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile contaminants. Method validation requires spike-recovery experiments and calibration curves .

Data Contradictions and Resolution

Q. Conflicting reports on pyrrole ring stability in acidic media: How to design experiments to resolve discrepancies?

  • Methodological Answer : Contradictions may arise from substituent electronic effects. Conduct pH-dependent stability assays (e.g., HCl/NaOH titration with UV-Vis monitoring at λ~230 nm for pyrrole absorption). Compare degradation rates of this compound with electron-rich (e.g., methoxy) or electron-poor (e.g., nitro) analogs .

Tables for Key Data

Analytical Technique Key Parameters for this compound Reference
GC-MSRetention Index: ~1450 (DB-5 column); m/z: 249 (M+^+)
1^1H-NMRδ 6.25 (d, J=2.7 Hz, 1H, pyrrole H); δ 1.2–1.6 (m, alkyl)
HRMSExact mass: 249.2456 (C18_{18}H31_{31}N)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.